molecular formula C10H15N3O3S B2712281 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one CAS No. 926207-71-8

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one

Cat. No.: B2712281
CAS No.: 926207-71-8
M. Wt: 257.31
InChI Key: ZMKBTVNCRNDVEU-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Pyrazole-4-Sulfonamide Research

The synthesis of pyrazole-4-sulfonamides dates to early investigations into sulfa drugs, with modern methodologies emerging in the 2010s. A pivotal advancement occurred in 2023 with the development of a scalable synthesis for 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, involving chlorosulfonic acid and thionyl chloride in chloroform at 60°C. This method achieved yields exceeding 70% and enabled the production of diverse sulfonamide derivatives through nucleophilic substitution with amines. Parallel work in 2014 demonstrated the utility of pyridine as a base for synthesizing N-(pyrazolyl)benzenesulfonamides, with characterization via $$ ^1H $$-NMR and high-resolution mass spectrometry.

Table 1: Evolution of Pyrazole-4-Sulfonamide Synthesis

Year Key Innovation Yield Improvement Reference
2014 Pyridine-mediated coupling of sulfonyl chlorides 79%
2023 Optimized chlorosulfonation at 60°C 78%

The structural diversification of pyrazole sulfonamides accelerated with the discovery of their antiproliferative activity against U937 lymphoma cells (IC$$ _{50} $$ values: 0.62–0.91 μM). These findings underscored the importance of the sulfonamide group in mediating target interactions, particularly through hydrogen bonding with protein residues.

Significance in Medicinal Chemistry and Drug Discovery

Pyrazole-sulfonamide hybrids occupy a privileged space in medicinal chemistry due to their dual capacity for hydrophobic interactions (via aromatic rings) and polar contacts (through sulfonamide groups). The 3,5-dimethyl substitution on the pyrazole ring enhances metabolic stability by shielding reactive positions from oxidative metabolism. In the context of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one, the piperidin-4-one moiety introduces three critical features:

  • Conformational flexibility : The chair-boat transitions of the piperidone ring enable adaptation to diverse binding pockets.
  • Hydrogen-bonding capacity : The ketone oxygen serves as a hydrogen bond acceptor, complementing the sulfonamide’s donor properties.
  • Stereoelectronic modulation : Electron-withdrawing effects of the sulfonyl group polarize the piperidone ring, potentially enhancing interactions with cationic residues.

Recent applications span oncology (NAAA inhibitors), plant physiology (ethylene-like activity in Arabidopsis), and infectious diseases (Trypanosoma brucei inhibitors), demonstrating the scaffold’s versatility.

Current Research Landscape and Knowledge Gaps

Contemporary studies focus on three key areas:

  • Substituent effects on pyrazole N1 : Allyl and tert-butyl groups improve metabolic stability compared to methyl substituents.
  • Sulfonamide linker optimization : Bulky substituents on the sulfonamide nitrogen enhance selectivity for hydrophobic binding pockets.
  • Piperidone ring modifications : Ketone reduction to hydroxyl groups or substitution with heteroatoms remains underexplored in hybrid systems.

Critical gaps include:

  • Limited structural data on pyrazole-sulfonyl-piperidone hybrids bound to biological targets
  • Unclear pharmacokinetic profiles due to the high polarity of the sulfonamide group
  • Insufficient exploration of piperidone ring conformations in solution versus bound states

Structure-Based Research Objectives

The primary objectives for this compound research include:

1. Conformational Analysis

  • Determine predominant piperidone ring puckers (chair vs. boat) using $$ ^1H $$-NMR coupling constants and X-ray crystallography
  • Assess sulfonamide torsion angles relative to the pyrazole plane through DFT calculations

2. Synthetic Methodology Development

  • Optimize one-pot synthesis from 3,5-dimethylpyrazole-4-sulfonyl chloride and 4-piperidone
  • Evaluate green chemistry approaches using water as a solvent for sulfonamide formation

3. Structure-Activity Relationship (SAR) Profiling

Position Modification Biological Parameter Hypothesis
Pyrazole C3 Methyl → Ethyl Target binding affinity Increased hydrophobic contact
Piperidone C4 Ketone → Hydroxyl Solubility Enhanced aqueous solubility

4. Target Identification

  • Screen against kinase panels using ATP-competitive binding assays
  • Evaluate allosteric modulation potential via surface plasmon resonance

Properties

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-7-10(8(2)12-11-7)17(15,16)13-5-3-9(14)4-6-13/h3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKBTVNCRNDVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one typically involves multi-step organic reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, utilizing catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Research indicates that compounds similar to 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one exhibit a range of biological activities:

  • Inhibition of Carbonic Anhydrases : The compound's structural similarity to known sulfonamide derivatives suggests potential as an inhibitor of human carbonic anhydrases, which are crucial in regulating pH and fluid balance in tissues.
  • Antimicrobial Properties : Compounds with similar piperidine and sulfonamide structures have demonstrated antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This activity is attributed to their ability to inhibit key enzymes involved in bacterial metabolism .
  • Enzyme Inhibition : Studies have shown that similar compounds can act as inhibitors for enzymes such as acetylcholinesterase and urease, indicating potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Study on Antimicrobial Activity

A study synthesized several piperidine derivatives and evaluated their antibacterial efficacy. The results indicated that compounds with sulfonamide functionalities exhibited moderate to strong activity against specific bacterial strains, highlighting the potential of this compound in antimicrobial therapy .

Research on Carbonic Anhydrase Inhibition

Another study focused on the inhibition of carbonic anhydrases by sulfonamide derivatives. The findings suggested that modifications to the pyrazole structure could enhance inhibitory potency, providing insights into how this compound could be optimized for therapeutic use against conditions like glaucoma or edema.

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the Pyrazole Ring : Utilizing appropriate reagents under controlled conditions to ensure high yield.
  • Sulfonation Reaction : Introducing the sulfonyl group through electrophilic aromatic substitution or other methods.
  • Piperidine Ring Formation : Completing the structure by forming the piperidine ring through cyclization reactions.

Monitoring these reactions through techniques like thin-layer chromatography ensures the purity and yield of the final product.

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity, contributing to its overall biological activity .

Comparison with Similar Compounds

Substitutions on the Piperidine/Piperazine Ring

Variations in the heterocyclic core significantly alter physicochemical and biological properties.

Compound Name Molecular Formula Molecular Weight Key Substituent/Modification Notable Properties References
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one C₁₀H₁₅N₃O₃S¹ ~273.32 Piperidin-4-one (ketone) High boiling point, moderate pKa
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride C₁₁H₂₀ClN₃O₂S 293.81 4-Methylpiperidine (HCl salt) Increased hydrophobicity, salt form
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine C₉H₁₄N₄O₂S 262.30 Piperazine (no ketone) Higher basicity, conformational flexibility

Key Findings:

  • Replacement of piperidin-4-one with piperazine () removes the ketone, altering electronic properties and increasing basicity, which may enhance solubility in acidic environments.

Functional Group Additions

Introduction of polar groups like carboxylic acids modulates solubility and reactivity.

Compound Name Molecular Formula Molecular Weight Functional Group Commercial Availability References
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid C₁₂H₁₇N₃O₅S 315.35 Carboxylic acid at C3 Available (American Elements)
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid HCl C₁₂H₁₈ClN₃O₅S 368.81 Carboxylic acid at C4 (HCl salt) $267–$510 (Santa Cruz Biotechnology)
1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid C₁₄H₂₁N₃O₅S 343.40 Ethyl-pyrazole, carboxylic acid Available (ChemDiv Building Block)

Key Findings:

  • Carboxylic acid derivatives (e.g., –13) exhibit enhanced polarity, improving aqueous solubility and enabling salt formation for pharmaceutical formulations.
  • The ethyl-substituted pyrazole () introduces steric bulk, which could influence binding affinity in target proteins.

Pyrazole Moiety Modifications

Alterations to the pyrazole ring impact electronic and steric profiles.

Compound Name Molecular Formula Molecular Weight Pyrazole Modification Purity References
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine C₁₈H₂₂N₄O₃ 342.40 Difluoromethyl group 95%
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride C₁₆H₂₀ClN₃O₂S 354.87 Indoline core (non-piperidine) $267–$1600

Key Findings:

  • Replacement of piperidine with indoline () introduces a fused aromatic system, likely altering π-π stacking interactions in biological targets.

Biological Activity

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The compound's chemical structure includes a piperidine ring attached to a pyrazole moiety via a sulfonyl group. Its IUPAC name is 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinone, and its CAS number is 926207-71-8. The molecular formula is C10H15N3O3SC_{10}H_{15}N_3O_3S with a molecular weight of approximately 245.36 g/mol.

Synthesis

The synthesis typically involves the following steps:

  • Formation of the Pyrazole Ring : Reaction of hydrazine with suitable carbonyl compounds.
  • Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides.
  • Piperidine Formation : Synthesis of the piperidine ring followed by coupling with the sulfonylated pyrazole.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies on similar pyrazole derivatives showed minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The sulfonyl group enhances interaction with bacterial enzymes, contributing to its antimicrobial efficacy.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes:

  • Acetylcholinesterase (AChE) : Exhibited promising inhibition rates, indicating potential use in treating neurodegenerative diseases .
  • Urease : Compounds containing similar structures have shown IC50 values ranging from 1.13 to 6.28 µM against urease, suggesting potential applications in managing urinary infections .

Anticancer Activity

The compound has been explored for anticancer properties as well. In vitro studies indicate that related pyrazole derivatives can inhibit cancer cell proliferation effectively. For instance, specific derivatives demonstrated IC50 values of 7.76 µM against HCT116 and 9.76 µM against OVCAR-8 cell lines . The mechanism involves interaction with key signaling pathways affecting cell cycle regulation and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The sulfonyl group can form strong interactions with amino acid residues in target proteins, modulating their activity.
  • Hydrogen Bonding : The pyrazole ring participates in hydrogen bonding and π–π interactions with biological targets, enhancing binding affinity and specificity.

Case Studies

StudyFindings
Antimicrobial EvaluationMIC values ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Enzyme InhibitionIC50 values for urease inhibition ranged between 1.13 to 6.28 µM .
Anticancer ActivityIC50 values of 7.76 µM against HCT116 and 9.76 µM against OVCAR-8 cell lines .

Q & A

Q. How can researchers verify the structural identity of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one?

  • Methodological Answer: Structural confirmation requires a combination of spectroscopic and computational techniques:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm proton environments and carbon frameworks. Cross-reference with predicted shifts from computational tools like ACD/Labs or ChemDraw.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular formula (C10_{10}H15_{15}N3_3O3_3S) and fragmentation patterns.
  • X-ray Crystallography : If crystalline, determine the 3D structure to resolve stereoelectronic interactions .
  • InChI Key Validation : Compare the compound’s InChI Key (ZMKBTVNCRNDVEU-UHFFFAOYSA-N) with databases like PubChem to ensure consistency .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer: Store as a powder at room temperature in a desiccator to prevent hygroscopic degradation. Avoid prolonged exposure to light, as sulfonyl groups may undergo photolytic cleavage. For long-term stability (>1 year), aliquot under inert gas (N2_2/Ar) and store at -20°C .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer: A common approach involves sulfonylation of piperidin-4-one derivatives:

Sulfonyl Chloride Coupling : React 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with piperidin-4-one in anhydrous dichloromethane (DCM) using a base (e.g., triethylamine) to neutralize HCl byproducts.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

  • Monitor reaction progress via TLC (Rf_f ~0.3 in 1:1 EtOAc/hexane) and confirm purity (>95%) by HPLC .

Advanced Research Questions

Q. How can researchers investigate the electronic effects of the sulfonyl group on piperidin-4-one’s reactivity?

  • Methodological Answer:
  • Computational Studies : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic/nucleophilic sites. Compare with analogs lacking the sulfonyl group .
  • Kinetic Experiments : Measure reaction rates in nucleophilic substitution (e.g., with amines) to assess the sulfonyl group’s electron-withdrawing impact. Use UV-Vis spectroscopy to track intermediates .
  • pKa Analysis : Determine the compound’s acid dissociation constant via potentiometric titration. The sulfonyl group lowers the pKa of adjacent protons (e.g., predicted pKa ~3.8 for related compounds) .

Q. What strategies resolve contradictions in reported biological activities of piperidin-4-one derivatives?

  • Methodological Answer:
  • Comparative Bioassays : Test the compound alongside structurally similar derivatives (e.g., 1-(3,5-dimethylisoxazol-4-yl)sulfonyl analogs) under identical conditions (cell lines, concentrations) to isolate structure-activity relationships (SAR) .
  • Purity Validation : Use LC-MS to confirm >95% purity, as impurities (e.g., unreacted sulfonyl chloride) may skew activity data .
  • Meta-Analysis : Cross-reference data from peer-reviewed journals (avoiding non-academic sources like BenchChem) to identify consensus mechanisms .

Q. How to design experiments assessing the environmental fate of this compound?

  • Methodological Answer:
  • Degradation Studies : Expose the compound to simulated sunlight (UV irradiation at 254 nm) and analyze degradation products via GC-MS. Sulfonyl groups often yield sulfonic acids under photolysis .
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to measure acute toxicity (EC50_{50}). Compare with baseline data for piperidine derivatives .
  • Partition Coefficients : Determine logD values at pH 5.5 and 7.4 (e.g., -1.9 to -3.5 for related compounds) to predict soil/water distribution .

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